molecular formula C28H23N3O4S B2567827 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922659-97-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2567827
CAS RN: 922659-97-0
M. Wt: 497.57
InChI Key: HHDAGPXPSNVELD-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide, also known as DMTB-PyBOP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Selective Inhibition in Cancer Research

Research has identified substituted benzamides, including structural variants of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide, as potent and selective inhibitors of certain receptor kinases. For instance, analogs of this compound have been explored as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), exhibiting significant efficacy in lung and colon carcinoma models. The specificity of these compounds to inhibit kinase activity competitively with ATP and their favorable pharmacokinetic properties highlight their potential in targeted cancer therapy (Borzilleri et al., 2006).

Antimicrobial and Anticancer Activities

Benzamide derivatives, including those similar to this compound, have demonstrated promising antimicrobial activities. Research indicates that certain thiazole derivatives exhibit significant antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria, as well as antifungal activity. Furthermore, these compounds have been investigated for their anticancer activities, showcasing their potential as multifaceted bioactive agents (Chawla, 2016).

Fluorescence and Photochemical Properties

Studies have also delved into the fluorescence and photochemical characteristics of benzamide derivatives, akin to this compound. These compounds exhibit luminescence in both solution and solid states and form nano-aggregates with enhanced emission. Such properties make them intriguing candidates for applications in materials science, especially in the development of sensors and imaging agents (Srivastava et al., 2017).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-33-23-14-15-24(34-2)26-25(23)30-28(36-26)31(18-19-7-6-16-29-17-19)27(32)20-10-12-22(13-11-20)35-21-8-4-3-5-9-21/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDAGPXPSNVELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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